
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is a synthetic organic compound with the molecular formula C20H31BrO3Si. This compound is characterized by its chromanone core structure, which is substituted with a bromo group, two methyl groups, and a triisopropylsilyl ether group. It is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one typically involves multiple steps:
Formation of the Chromanone Core: The chromanone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Protection of Hydroxyl Group: The hydroxyl group at the 7-position is protected by converting it into a triisopropylsilyl ether using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one can undergo various types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromanone core can be oxidized to form corresponding chromones or reduced to form chromanols.
Deprotection: The triisopropylsilyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of chromones.
Reduction: Formation of chromanols.
Deprotection: Regeneration of the free hydroxyl group.
Applications De Recherche Scientifique
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,2-dimethylchroman-4-one: Lacks the triisopropylsilyl ether group.
2,2-Dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one: Lacks the bromo group.
3-Bromo-2,2-dimethyl-7-hydroxychroman-4-one: Lacks the triisopropylsilyl ether protection.
Uniqueness
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is unique due to the presence of both the bromo group and the triisopropylsilyl ether group. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C20H31BrO3Si |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
3-bromo-2,2-dimethyl-7-tri(propan-2-yl)silyloxy-3H-chromen-4-one |
InChI |
InChI=1S/C20H31BrO3Si/c1-12(2)25(13(3)4,14(5)6)24-15-9-10-16-17(11-15)23-20(7,8)19(21)18(16)22/h9-14,19H,1-8H3 |
Clé InChI |
WKVDFLVGKROPIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C(=O)C(C(O2)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


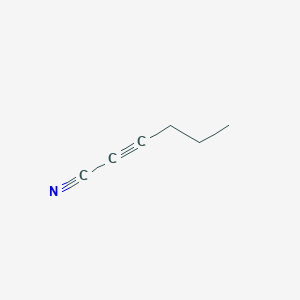
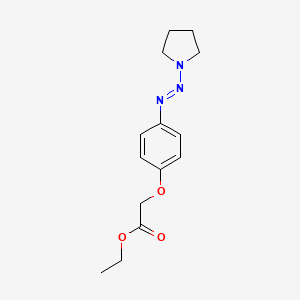
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)

![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

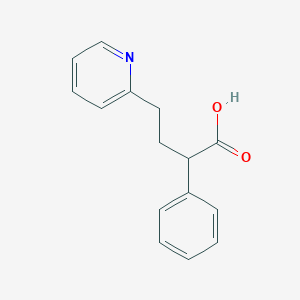
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
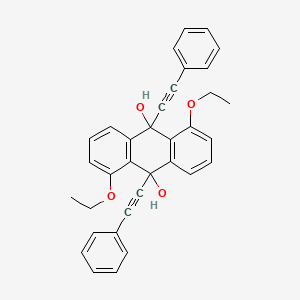
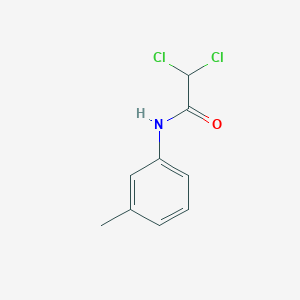
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
